molecular formula C8H10O2P+ B1588626 Ethyl phenylphosphinate CAS No. 2511-09-3

Ethyl phenylphosphinate

Cat. No. B1588626
CAS RN: 2511-09-3
M. Wt: 169.14 g/mol
InChI Key: YJSXLGKPMXKZJR-UHFFFAOYSA-N
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Description

Ethyl phenylphosphinate (EPP) is an organophosphorus compound that has been used in various scientific applications for decades. It is a colorless, odorless, and moderately volatile liquid with a flash point of 119°C and a boiling point of 158°C. EPP is widely used in synthesis, research, and development due to its unique properties. It is a versatile compound with a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Organophosphorus Compounds

Ethyl phenylphosphinate is an organophosphorous compound . It is used in the synthesis of organophosphorus compounds due to its considerable nucleophilicity . It can be prepared in one step by the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine .

Photodecomposition Product

Ethyl phenylphosphinate is the photodecomposition product of Inezin (S -benzyl O -ethyl phenylphosphonothiolate) on the ultraviolet irradiation . This property makes it useful in studies related to photodecomposition and ultraviolet irradiation.

Regioselective Markovnikov Addition Reaction

Ethyl phenylphosphinate undergoes regioselective Markovnikov addition reaction with terminal alkynes in the presence of palladium-1,2-bis (diphenylphosphino)ethane complex (catalyst) . This property is useful in the field of organic chemistry for the synthesis of complex molecules.

Preparation of Diethyl Imidazol-2-yl-(amino)methylphosphonates and Phosphinates

Ethyl phenylphosphinate may be used in the preparation of diethyl imidazol-2-yl-(amino)methylphosphonates and phosphinates . These compounds have potential applications in various fields including medicinal chemistry.

Bioisosteric Groups

Phosphinic acids and derivatives, such as Ethyl phenylphosphinate, are considered as bioisosteric groups . They are used in the design of new drugs and in the study of their biological pathways .

Free-Radical Addition to Ethylene

Ethyl phenylphosphinate’s free-radical addition to ethylene has been reported to proceed with the retention of configuration . This property is important in the field of polymer chemistry.

Mechanism of Action

Target of Action

Ethyl phenylphosphinate is an organophosphorus compound Organophosphorus compounds are known for their considerable nucleophilicity , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that ethyl phenylphosphinate can undergo regioselective markovnikov addition reaction with terminal alkynes in the presence of a palladium-1,2-bis (diphenylphosphino)ethane complex . This suggests that Ethyl phenylphosphinate may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Organophosphorus compounds, such as ethyl phenylphosphinate, are often used in the synthesis of other organophosphorus compounds . Therefore, it is plausible that Ethyl phenylphosphinate could influence various biochemical pathways through its role in the synthesis of other bioactive compounds.

Pharmacokinetics

Its physical and chemical properties such as its liquid form, boiling point of 94-95 °c/1 mmhg, and density of 1129 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

ethoxy-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXLGKPMXKZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenylphosphinate

CAS RN

2511-09-3
Record name Phosphinic acid, phenyl-, ethyl ester
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Record name Ethyl phenylphosphinate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinic acid, P-phenyl-, ethyl ester
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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